molecular formula C8H16O2 B14512003 4-Butoxybut-2-EN-2-OL CAS No. 62797-13-1

4-Butoxybut-2-EN-2-OL

Cat. No.: B14512003
CAS No.: 62797-13-1
M. Wt: 144.21 g/mol
InChI Key: IRRTZWQAWWZAOP-UHFFFAOYSA-N
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Description

4-Butoxybut-2-EN-2-OL is an organic compound with the molecular formula C8H16O2 It is a member of the butenol family, characterized by the presence of both an alkene and an alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxybut-2-EN-2-OL can be achieved through several methods. One common approach involves the reaction of butyl vinyl ether with formaldehyde in the presence of a base catalyst. The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and catalyst concentration, to optimize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Butoxybut-2-EN-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the alkene group to an alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Butoxybutanal or butoxybutanoic acid.

    Reduction: 4-Butoxybutane-2-ol.

    Substitution: Various substituted butoxybutenes depending on the reagent used.

Scientific Research Applications

4-Butoxybut-2-EN-2-OL has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Butoxybut-2-EN-2-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The alkene group can undergo addition reactions, leading to the formation of new chemical entities that may exhibit biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Butoxybutanol: Similar structure but lacks the alkene group.

    Butoxyethanol: Contains a shorter carbon chain and lacks the alkene group.

    2-Butoxyethanol: Similar in structure but with different functional group positioning.

Uniqueness

4-Butoxybut-2-EN-2-OL is unique due to the presence of both an alkene and an alcohol functional group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

CAS No.

62797-13-1

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

4-butoxybut-2-en-2-ol

InChI

InChI=1S/C8H16O2/c1-3-4-6-10-7-5-8(2)9/h5,9H,3-4,6-7H2,1-2H3

InChI Key

IRRTZWQAWWZAOP-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC=C(C)O

Origin of Product

United States

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